molecular formula C29H24ClN7O B11680751 6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11680751
M. Wt: 522.0 g/mol
InChI Key: APIXMWUKEGDWLO-ZCTHSVRISA-N
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Description

6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including a chlorobenzyl group and a benzylidene hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with aniline derivatives under basic conditions.

    Introduction of the Benzylidene Hydrazinyl Group: The benzylidene hydrazinyl group can be introduced by the condensation of the triazine core with 4-[(4-chlorobenzyl)oxy]benzaldehyde in the presence of a suitable catalyst.

    Final Assembly: The final compound is obtained by reacting the intermediate with diphenylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.

Scientific Research Applications

6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxoacetamide
  • 2-[(E)-{4-[(2-chlorobenzyl)oxy]benzylidene}amino]-N-phenyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Uniqueness

6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and its triazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H24ClN7O

Molecular Weight

522.0 g/mol

IUPAC Name

2-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C29H24ClN7O/c30-23-15-11-22(12-16-23)20-38-26-17-13-21(14-18-26)19-31-37-29-35-27(32-24-7-3-1-4-8-24)34-28(36-29)33-25-9-5-2-6-10-25/h1-19H,20H2,(H3,32,33,34,35,36,37)/b31-19+

InChI Key

APIXMWUKEGDWLO-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)NC5=CC=CC=C5

Origin of Product

United States

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